CFTR F508del Corrector Activity: Micromolar Potency in Human Bronchial Epithelial Cells vs. Nanomolar Clinical Comparators
In a head-to-head assay context within the BindingDB repository, 4-Chloro-2-(trifluoromethoxy)benzamide demonstrated CFTR F508del corrector activity with an EC₅₀ of 2190 nM (2.19 μM) in human CFBE41o‑ bronchial epithelial cells expressing the F508del mutant following 24-hour preincubation [1]. This places the compound in the low-micromolar corrector class, contrasting sharply with the FDA-approved clinical comparator VX-809 (lumacaftor), which achieves F508del-CFTR maturation rescue with an EC₅₀ of 100 nM (0.1 μM) in FRT cells . The approximately 22-fold potency differential establishes 4-Chloro-2-(trifluoromethoxy)benzamide as a moderate-activity tool compound suitable for SAR baseline determination and as a reference standard for evaluating novel corrector series, rather than as a clinical candidate proxy.
| Evidence Dimension | CFTR F508del corrector potency (EC₅₀) |
|---|---|
| Target Compound Data | 2190 nM (2.19 μM) |
| Comparator Or Baseline | VX-809 (lumacaftor): 100 nM (0.1 μM) |
| Quantified Difference | ~22-fold lower potency (2.19 μM vs. 0.1 μM) |
| Conditions | Target: human CFBE41o‑ cells with HS-YFP, 24h preincubation; Comparator: FRT cells, F508del-CFTR maturation assay |
Why This Matters
This quantitative potency difference enables researchers to benchmark novel corrector candidates against a well-characterized moderate-activity control, distinguishing incremental SAR improvements from breakthrough potency gains.
- [1] BindingDB BDBM50289534 (CHEMBL2018574). Corrector activity at CFTR F508-del mutant in human CFBE41o‑ cells, EC50 = 2190 nM. View Source
